
1-(3,4-Dichlorophenyl)-5-methylideneimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-5-methylideneimidazolidine-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichlorophenyl group attached to an imidazolidine ring, which is further substituted with a methylidene group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-5-methylideneimidazolidine-2,4-dione typically involves the reaction of 3,4-dichloroaniline with a suitable imidazolidine precursor. One common method includes the following steps:
Formation of the imidazolidine ring: This can be achieved by reacting 3,4-dichloroaniline with glyoxal in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to form the imidazolidine ring.
Introduction of the methylidene group: The resulting imidazolidine intermediate is then treated with formaldehyde in the presence of a catalyst like p-toluenesulfonic acid. This step introduces the methylidene group at the 5-position of the imidazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Dichlorophenyl)-5-methylideneimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazolidine ring.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as triethylamine or sodium hydroxide.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with altered ring structures.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)-5-methylideneimidazolidine-2,4-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit promising activity against certain bacterial and cancer cell lines.
Medicine: Explored for its potential therapeutic applications. Some derivatives have been evaluated for their ability to inhibit specific enzymes or receptors, making them potential candidates for drug development.
Industry: Utilized in the development of new materials and chemical processes. Its unique structure allows for the design of novel compounds with specific properties for industrial applications.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)-5-methylideneimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, some derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity. Additionally, the compound’s interaction with cellular receptors can modulate signaling pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(3,4-Dichlorophenyl)-5-methylideneimidazolidine-2,4-dione can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)piperazine: This compound shares the dichlorophenyl group but has a different ring structure, leading to distinct chemical properties and biological activities.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known as DCMU, this compound is an herbicide that inhibits photosynthesis. It has a similar dichlorophenyl group but differs in its overall structure and mechanism of action.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
57647-65-1 |
|---|---|
Formule moléculaire |
C10H6Cl2N2O2 |
Poids moléculaire |
257.07 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-5-methylideneimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H6Cl2N2O2/c1-5-9(15)13-10(16)14(5)6-2-3-7(11)8(12)4-6/h2-4H,1H2,(H,13,15,16) |
Clé InChI |
UWBPRXFOXSRNPD-UHFFFAOYSA-N |
SMILES canonique |
C=C1C(=O)NC(=O)N1C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


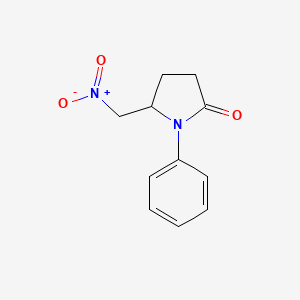
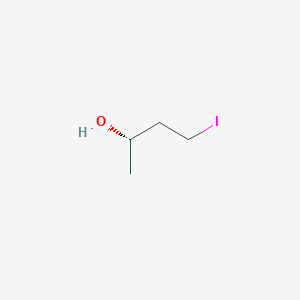

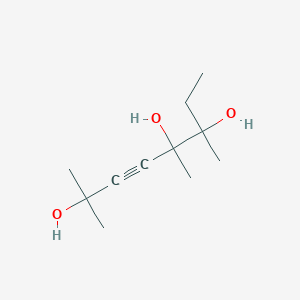
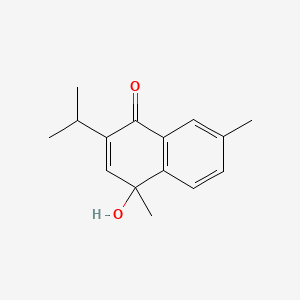

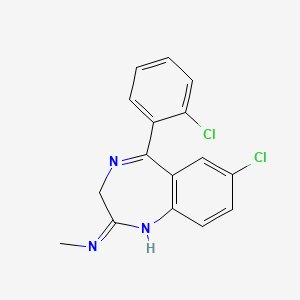
![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)
![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)

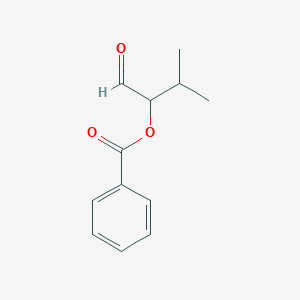
![4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14616594.png)
![Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-](/img/structure/B14616606.png)
